molecular formula C14H14N8O14 B1149596 1,2-Ethanediamine dipicrate CAS No. 1593-00-6

1,2-Ethanediamine dipicrate

Cat. No. B1149596
CAS RN: 1593-00-6
M. Wt: 518.30616
InChI Key:
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Description

1,2-Ethanediamine, also known as Ethylenediamine, is an organic compound with the formula C2H4(NH2)2 . It’s a colorless liquid with an ammonia-like odor and is a basic amine . It’s widely used as a building block in chemical synthesis .


Synthesis Analysis

Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium . In this reaction, hydrogen chloride is generated, which forms a salt with the amine . There are also other methods of synthesis such as the reaction of 2:1:1 stoichiometric proportion of EDTB with cadmium(II) bromide and copper(II) bromide in methanol and distilled water .


Molecular Structure Analysis

The molecular structure of 1,2-Ethanediamine is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of 1,2-Ethanediamine is 60.0983 .


Chemical Reactions Analysis

Ethylenediamine is a widely used building block in chemical synthesis . It’s used as a precursor to chelation agents, drugs, and agrochemicals . It also plays a role in polymers .


Physical And Chemical Properties Analysis

Ethylenediamine is a colorless liquid with an ammonia-like odor . It has a density of 0.90 g/cm3, a melting point of 8 °C, and a boiling point of 116 °C . It’s miscible in water .

Safety and Hazards

Ethylenediamine is flammable and can cause severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-azaniumylethylazanium;2,4,6-trinitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H3N3O7.C2H8N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;3-1-2-4/h2*1-2,10H;1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWMMNMINYIQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C(C[NH3+])[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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